![molecular formula C13H14F3NO B3029604 6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine] CAS No. 721958-57-2](/img/structure/B3029604.png)

6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]

Overview

Description

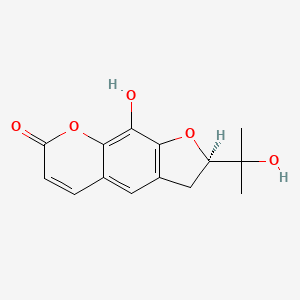

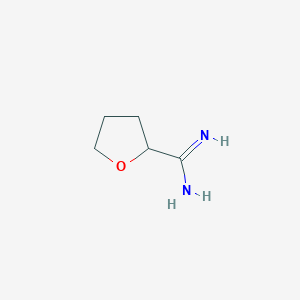

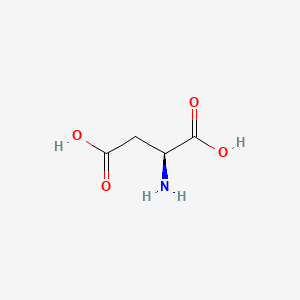

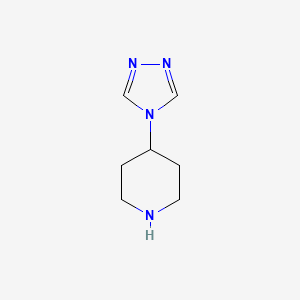

The compound 6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine] is a spirocyclic structure, which is a type of chemical compound where two rings are joined at a single atom. The compound mentioned is not directly synthesized in the provided papers, but the papers do discuss related spirocyclic compounds that share a similar benzofuran and piperidine moiety.

Synthesis Analysis

The synthesis of related spiro compounds involves multi-step reactions with moderate to good overall yields. For instance, the synthesis of a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold was achieved in five steps with an overall yield of 47% . Another synthesis approach for a related compound involved a key intramolecular Heck cyclization, yielding the desired scaffolds in overall yields of 42–53% . These methods highlight the complexity and the efficiency of the synthetic routes towards spirocyclic compounds.

Molecular Structure Analysis

Structural studies of these spiro compounds are crucial for understanding their three-dimensional conformation and potential interactions with biological targets. One study described the structure of a disubstituted derivative of a spiro[1,5-benzoxazepine-2,4'-piperidine] scaffold, which was elucidated using NOESY NMR and X-ray diffraction . These techniques are essential for confirming the molecular structure and orientation of side chains, which is important for the compound's biological activity.

Chemical Reactions Analysis

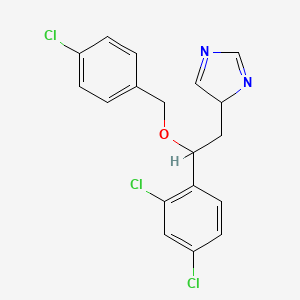

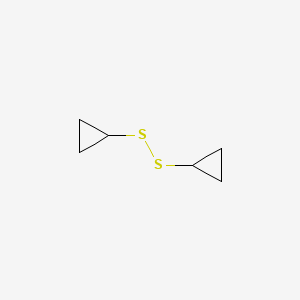

The chemical reactivity of spiro compounds can be quite diverse, depending on the functional groups present. For example, the versatility of the spiropiperidine scaffold was demonstrated by selective and sequential derivatisation of the amino and aryl bromide functional groups . Additionally, an intramolecular fluorine displacement reaction was used to synthesize a series of 2-aryl-2,3-dihydrospiro[benzofuran-3,4'-piperidines] as potential psychotropic agents . These reactions showcase the potential for further chemical modifications to enhance the properties of the spiro compounds.

Physical and Chemical Properties Analysis

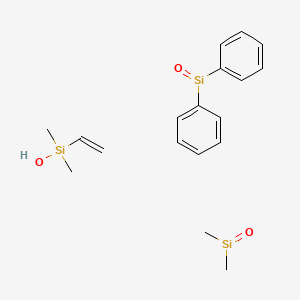

The physical and chemical properties of spiro compounds are influenced by their structural features. For instance, the presence of a trifluoromethyl group in a compound similar to the one could affect its lipophilicity and metabolic stability. In one study, a series of spirobenzopyran piperidine ether analogs demonstrated high affinity for histamine-3 receptors, good in vitro liver microsomal stability, and selectivity against CYP P450 enzymes . These properties are critical for the development of new pharmaceutical agents.

Scientific Research Applications

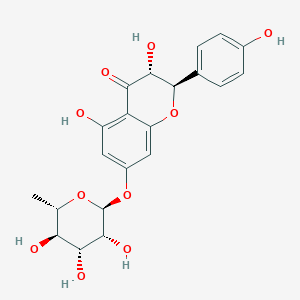

Benzofuran Derivatives

- Scientific Field : Medicinal Chemistry

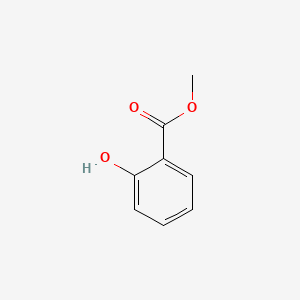

- Application Summary : Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .

- Methods of Application : Benzofuran compounds are synthesized using various methods, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

- Results or Outcomes : Benzofuran compounds have been developed and utilized as anticancer agents . A recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

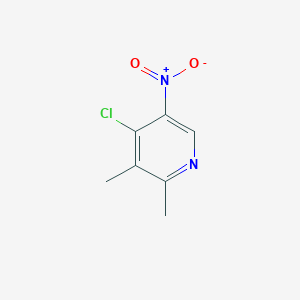

Trifluoromethylpyridines

- Scientific Field : Agrochemical and Pharmaceutical Sciences

- Application Summary : Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients .

- Methods of Application : The specific methods of application or experimental procedures for trifluoromethylpyridines were not detailed in the source .

- Results or Outcomes : The specific results or outcomes obtained from the use of trifluoromethylpyridines were not detailed in the source .

Safety And Hazards

Future Directions

properties

IUPAC Name |

6-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine] | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO/c14-13(15,16)9-1-2-10-11(7-9)18-8-12(10)3-5-17-6-4-12/h1-2,7,17H,3-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRRDGIBGORFSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12COC3=C2C=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857357 | |

| Record name | 6-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine] | |

CAS RN |

721958-57-2 | |

| Record name | 6-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dimethylbenzo[d]thiazol-6-amine](/img/structure/B3029523.png)

![4,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B3029537.png)

![(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride](/img/structure/B3029542.png)